2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Indole Core: Starting from a suitable precursor like 2-methylindole, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
Acylation: The formylated indole can then be acylated with 2-phenylethylamine using acetic anhydride or another suitable acylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions.
Major Products
Oxidation: 2-(3-carboxy-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide.
Reduction: 2-(3-hydroxymethyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its indole core, which is known for various pharmacological activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The formyl and phenylethyl groups may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-methylindole: A simpler indole derivative without the formyl and phenylethyl groups.
3-formylindole: Lacks the methyl and phenylethyl groups.
N-(2-phenylethyl)acetamide: Lacks the indole core.
Uniqueness
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRKNNRKHTUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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